molecular formula C10H8O3 B108661 Phenylsuccinic anhydride CAS No. 1131-15-3

Phenylsuccinic anhydride

Cat. No.: B108661
CAS No.: 1131-15-3
M. Wt: 176.17 g/mol
InChI Key: HDFKMLFDDYWABF-UHFFFAOYSA-N
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Description

Phenylsuccinic anhydride is an organic compound with the molecular formula C10H8O3. It is a derivative of succinic anhydride, where one of the hydrogen atoms is replaced by a phenyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylsuccinic anhydride can be synthesized through the acylation reaction of benzoic acid and succinic anhydride. The process involves reacting benzoic acid with succinic anhydride in an alcohol solvent, with a catalyst added to facilitate the reaction. The mixture is then heated for a specific period, followed by filtration and crystallization to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of maleic anhydride. This method is efficient and yields a high purity product .

Chemical Reactions Analysis

Types of Reactions: Phenylsuccinic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Phenylsuccinic anhydride is utilized in various scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of esters and amides.

    Biology: Employed in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in drug delivery systems due to its reactivity and ability to form stable compounds.

    Industry: Used in the production of polymers and other industrial chemicals .

Mechanism of Action

The mechanism of action of phenylsuccinic anhydride involves nucleophilic acyl substitution reactions. The compound reacts with nucleophiles such as water, alcohols, and amines, leading to the formation of carboxylic acids, esters, and amides, respectively. The reaction typically proceeds through the following steps:

    Nucleophilic Attack: The nucleophile attacks the carbonyl carbon of the anhydride.

    Deprotonation: The intermediate formed is deprotonated by a base.

    Leaving Group Removal: The leaving group (carboxylate) is removed.

    Protonation: The carboxylate is protonated to form the final product

Comparison with Similar Compounds

Phenylsuccinic anhydride can be compared with other similar compounds such as:

Uniqueness: this compound’s unique structure, with a phenyl group attached to the succinic anhydride, provides it with distinct reactivity and applications in organic synthesis, making it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

3-phenyloxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-9-6-8(10(12)13-9)7-4-2-1-3-5-7/h1-5,8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFKMLFDDYWABF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40920990
Record name 3-Phenyloxolane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40920990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131-15-3
Record name Monophenyl succinic anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenyloxolane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40920990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenylsuccinic Anhydride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of phenylsuccinic acid (20.0 g, 0.10 mol), acetyl chloride, and 200 mL of toluene was stirred at reflux for 5.5 hours, removing H2O azeotropically during the reaction. After cooling to room temperature, toluene was evaporated in vacuo, and the residue was crystallized from ether to obtain 12.2 g of phenyl succinic anhydride as a white solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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